Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-

Description

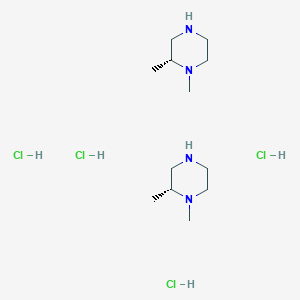

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- is a chiral piperazine derivative characterized by two methyl groups at the 1- and 2-positions of the heterocyclic ring, with a (2R)-stereochemical configuration. As a dihydrochloride salt (1:2 stoichiometry), it exhibits enhanced water solubility compared to its free base form. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for bioactive molecules, including antidepressants, antipsychotics, and enzyme inhibitors .

Properties

IUPAC Name |

(2R)-1,2-dimethylpiperazine;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N2.4ClH/c2*1-6-5-7-3-4-8(6)2;;;;/h2*6-7H,3-5H2,1-2H3;4*1H/t2*6-;;;;/m11..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVTKDPTLRRQL-FIXUWZOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.CC1CNCCN1C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C.C[C@@H]1CNCCN1C.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32Cl4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most documented method involves reductive amination of (R)-1-Boc-3-methylpiperazine with formaldehyde, followed by deprotection and salt formation.

Stepwise Procedure

-

Methylation via Reductive Amination :

-

Reactants : (R)-1-Boc-3-methylpiperazine, formaldehyde (37% solution), sodium cyanoborohydride (NaBH3CN), zinc chloride (ZnCl2).

-

Solvents : Chloroform and methanol.

-

Conditions : Room temperature, overnight stirring.

-

Mechanism : ZnCl2 activates formaldehyde, forming an imine intermediate reduced by NaBH3CN to yield (R)-1-Boc-2,3-dimethylpiperazine.

-

-

Boc Deprotection :

-

Salt Formation :

Alternative Synthetic Routes

Catalytic Hydrogenation of Imine Intermediates

A patent method for 2,2-dimethylpiperazine (WO2019193134A1) describes imine hydrogenation using Pd/C. Adapting this for 1,2-dimethylpiperazine would require:

-

Imine Synthesis : Condensation of ethylenediamine with a chiral ketone.

-

Hydrogenation : Pd/C-mediated reduction under 3.5–4 bar H₂ at 40–65°C.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive Amination | High enantioselectivity; Few steps | Low yield reported; TFA usage | Lab-scale |

| Catalytic Hydrogenation | Scalable; avoids toxic cyanoborohydrides | Requires chiral catalysts; cost-prohibitive | Industrial potential |

Key Challenges

-

Enantiopurity Maintenance : Racemization risks during Boc deprotection or salt formation.

-

Byproduct Formation : Over-methylation or N-oxide formation in reductive amination.

Salt Formation and Crystallization

Optimal Conditions

-

Solvent System : Methanol or ethanol for HCl addition.

-

Stoichiometry : 2 equivalents of HCl per piperazine nitrogen.

-

Crystallization : Slow evaporation at 4°C enhances crystal purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

Pharmaceutical Applications

Piperazine derivatives, including 1,2-dimethyl-piperazine hydrochloride, are widely used in the pharmaceutical industry. They serve as intermediates in the synthesis of various therapeutic agents.

- Antidepressants and Antipsychotics : Piperazine compounds are integral to the development of drugs targeting serotonin receptors. For instance, the compound 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine is currently in clinical trials for major depressive disorder .

- Anthelmintics : Piperazine itself has been utilized since the 1950s as an anthelmintic agent to treat parasitic infections such as roundworm and pinworm . Its mechanism involves paralyzing the parasites, facilitating their expulsion from the host body.

- Neuroprotective Agents : Research has indicated that piperazine derivatives can exhibit neuroprotective properties. For example, certain piperazine-based compounds have shown potential in treating Parkinson’s disease by interacting with dopamine receptors .

Agrochemical Formulations

Piperazine derivatives are also employed in agrochemical formulations:

- Pesticides and Herbicides : The compound serves as a building block in developing more effective pesticides and herbicides. Its incorporation enhances the efficacy and stability of these agrochemicals .

Polymer Chemistry

In polymer science, piperazine compounds are utilized to modify polymer properties:

- Improving Material Properties : Incorporation of piperazine into polymer matrices can enhance flexibility and resistance to environmental stressors. This application is critical in developing advanced materials for various industrial uses .

Analytical Chemistry

Piperazine compounds are valuable in analytical chemistry:

- Calibration Standards : They are used as standard reference materials in various analytical methods. Their consistent properties aid in calibrating instruments and validating testing procedures .

Table 1: Summary of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Antidepressants | 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine |

| Anthelmintics | Piperazine | |

| Neuroprotective agents | Piperazine derivatives for Parkinson's treatment | |

| Agrochemicals | Pesticides and herbicides | Various piperazine-based formulations |

| Polymer Chemistry | Material enhancement | Modified polymers with piperazine |

| Analytical Chemistry | Calibration standards | Piperazine as reference material |

Research Insights

Recent studies have highlighted the efficacy of piperazine derivatives in drug development. For example, a study reviewed synthetic approaches to piperazine-containing drugs that have received approval for treating conditions like metastatic breast cancer . These findings underscore the compound's significance in medicinal chemistry.

Moreover, research into piperazine's role in carbon capture technologies demonstrates its utility beyond traditional applications. It has been shown to enhance CO₂ absorption rates when used with other amines, making it a candidate for improving the efficiency of gas scrubbing processes .

Mechanism of Action

The mechanism of action of piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Molecular Formula | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | HLC (m³ Pa mol⁻¹) | Solubility |

|---|---|---|---|---|---|

| Piperazine (free base) | C₄H₁₀N₂ | 2.74 (s) | 47.5 | 2.22 × 10⁻⁴ | High in water |

| Piperazine hydrochloride (1:1) | C₄H₁₀N₂·HCl | 3.11 (s) | 45.3 | — | Very high in water |

| Piperazine dihydrochloride (1:2) | C₄H₁₀N₂·2HCl | 3.59 (s) | 43.1 | — | Extremely high in water |

| Target: 1,2-Dimethyl-, (2R)- (1:2) | C₆H₁₄N₂·2HCl | Inferred: ~3.5–3.7 | Inferred: ~40–42 | Predicted: ~10⁻¹–10⁻² | High (due to dihydrochloride) |

| 1,4-Dimethylpiperazine (1,4-DMPZ) | C₆H₁₄N₂ | — | — | 2.21 × 10⁻¹ | Moderate in water |

| 1-(2,5-Dimethoxybenzyl)piperazine HCl | C₁₃H₂₁ClN₂O₂ | — | — | — | Moderate |

Key Observations :

- NMR Shifts : Deshielding of protons in hydrochloride salts (δ 3.11–3.59) compared to free piperazine (δ 2.74) is consistent with increased electron withdrawal due to protonation . The target compound’s ¹H NMR is expected near δ 3.5–3.7, similar to dihydrochloride salts.

- Henry’s Law Constant (HLC) : Alkylation (e.g., 1,4-DMPZ) increases HLC by ~3 orders of magnitude compared to piperazine, suggesting the target compound’s HLC would also rise significantly due to methyl groups reducing water solubility .

- Solubility : The dihydrochloride form enhances solubility, critical for pharmaceutical formulations .

Key Observations :

- Methylation at specific positions (e.g., 1,2 vs. 1,4) influences receptor binding. For example, 5-alkylated piperazines in showed reduced bioactivation risks, suggesting the target’s methyl groups may improve metabolic stability .

- Chiral piperazines (e.g., (2R)-configuration) exhibit stereospecific interactions, as seen in ER-active derivatives .

Biological Activity

Piperazine derivatives, particularly Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- , have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Piperazine

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms. It serves as a fundamental scaffold in medicinal chemistry, contributing to various pharmacological effects, including antimicrobial, antimalarial, and anticancer activities. The specific compound of interest, Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)- , exhibits unique properties that are explored in detail below.

1. Antimicrobial Activity

Recent studies highlight the significant antimicrobial properties of piperazine derivatives. For instance:

- Antibacterial Effects : Piperazine-based polymers demonstrated substantial antibacterial activity against strains such as E. coli and S. aureus, including methicillin-resistant S. aureus (MRSA). The mechanism involves disruption of the bacterial cell membrane through electrostatic interactions and subsequent cell lysis .

- Antifungal Effects : Piperazine derivatives have also shown efficacy against fungi like Candida albicans, indicating a broad-spectrum antimicrobial potential .

2. Antimalarial Activity

Piperazine-containing compounds have been synthesized and tested for antimalarial activity:

- A series of piperazine-substituted quinolones exhibited potent activity against Plasmodium berghei sporozoites with EC50 values as low as 4.7 nM for certain analogues . The structure-activity relationship (SAR) studies revealed that modifications to the piperazine moiety significantly influenced potency.

3. Anticancer Activity

The compound LQFM018, a piperazine derivative, was investigated for its anticancer properties:

- Mechanism of Action : It was found to induce necroptosis in K562 leukemic cells through activation of aminergic receptors without involving caspase pathways. This suggests a novel approach to overcoming chemoresistance in cancer therapy .

The biological activities of piperazine are attributed to several mechanisms:

- GABA Receptor Agonism : Piperazine acts as an agonist at GABA receptors, leading to muscle paralysis in parasitic infections . This mechanism is crucial for its use as an anthelminthic agent.

- Cell Membrane Disruption : The positively charged piperazine moiety interacts with negatively charged microbial membranes, resulting in cell lysis and death .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Piperazine, 1,2-dimethyl-, hydrochloride (1:2), (2R)-, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of (2R)-configured piperazine derivatives typically involves cyclization of 1,2-diamine precursors with sulfonium salts under controlled pH (7–9) to favor ring closure . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) are employed during alkylation steps. Post-synthesis, the hydrochloride salt is formed via acid titration (HCl in ethanol) to enhance crystallinity and purity . Key parameters include temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and reaction time (12–24 hrs) to minimize racemization.

Q. How can the enantiomeric purity of (2R)-1,2-dimethylpiperazine hydrochloride be validated?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm is standard. Confirmation via X-ray crystallography or circular dichroism (CD) spectroscopy provides structural validation . For NMR, diastereomeric shift reagents like Eu(hfc)₃ resolve enantiomer signals in deuterated chloroform .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Measured via shake-flask method in aqueous buffers (pH 1–12) and organic solvents (logP determination via octanol-water partitioning) .

- pKa : Potentiometric titration using a GLpKa instrument at 25°C, with ionic strength adjusted to 0.15 M KCl. The hydrochloride salt exhibits two pKa values (~5.35 and 9.73) due to protonation at the piperazine nitrogens .

Advanced Research Questions

Q. How does the stereochemistry of (2R)-1,2-dimethylpiperazine hydrochloride influence its interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer : Radioligand binding assays (e.g., ³H-LSD for 5-HT₂A receptors) compare enantiomers’ affinity (Kd values). Molecular dynamics simulations (AMBER force field) model docking poses, revealing stereospecific hydrogen bonding with residues like Asp155 in serotonin receptors . Functional assays (cAMP accumulation) assess downstream signaling differences between enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Reproducibility checks under standardized conditions (e.g., cell lines, assay buffers) are critical. Meta-analyses using tools like Bayesian hierarchical models account for inter-study variability. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .

Q. How can computational methods predict the metabolic stability and toxicity of (2R)-1,2-dimethylpiperazine derivatives?

- Methodological Answer : ADMET predictions via Schrödinger’s QikProp or SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation). In vitro hepatocyte clearance assays (human/microsomal) quantify intrinsic clearance. Toxicity is screened using Ames tests for mutagenicity and hERG binding assays for cardiac risk .

Q. What structural modifications enhance the compound’s selectivity for tankyrase inhibition over PARP1?

- Methodological Answer : SAR studies show replacing phenyl with pyrimidinone cores improves tankyrase selectivity (IC₅₀ < 50 nM vs. PARP1 IC₅₀ > 1 µM). Introducing (S)-1,2-dimethylpiperazine substituents reduces logD (from 3.2 to 2.1), lowering plasma protein binding and improving solubility . Co-crystallization with TNKS1 (PDB: 6XYZ) guides rational design of hydrophobic interactions with Tyr1203 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.